4-cyano-N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
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Overview
Description
4-cyano-N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a synthetic organic compound with a structure that incorporates a cyano group, a triazole ring, and a piperidine ring
Scientific Research Applications
Chemistry
Synthetic Intermediates: : Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: : As ligands in metal-catalyzed reactions.
Biology
Drug Development: : Potential lead compound for designing new pharmaceuticals.
Biological Probes: : Used in biochemical assays to study enzyme functions.
Medicine
Therapeutics: : Investigated for anti-inflammatory, anticancer, and antimicrobial properties.
Diagnostics: : Used in imaging studies due to its binding properties with specific biological targets.
Industry
Material Science: : As monomers or building blocks in polymer synthesis.
Agriculture: : Potential application as a pesticide due to its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: : Synthesis of 1-(3,5-dimethylphenyl)-1H-1,2,3-triazole involves the cycloaddition reaction between 3,5-dimethylphenyl azide and an alkyne under copper(I)-catalyzed conditions (CuAAC).
Step 2: : Formation of 1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl intermediate via amide coupling reaction between the previously formed triazole and piperidine-4-carboxylic acid using coupling agents like EDCI/HOBt.
Step 3: : Introduction of the cyano group to the benzamide portion using cyanogen bromide in the presence of a base to form the final compound.
Industrial Production Methods
In an industrial setting, the production involves scaling up the above reactions under controlled conditions to maintain purity and yield. It requires precise control of temperature, pressure, and reagent concentrations in reactors designed for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Oxidation of the benzamide portion can lead to the formation of carboxylic acids.
Reduction: : Reduction of the cyano group can yield amine derivatives.
Substitution: : Halogenation or nitration reactions can be performed on the aromatic rings.
Common Reagents and Conditions
Oxidation: : Use of KMnO₄ or H₂O₂ under acidic conditions.
Reduction: : Use of catalytic hydrogenation (Pd/C) or hydride reagents like LiAlH₄.
Substitution: : Use of halogenating agents (Br₂, Cl₂) or nitrating agents (HNO₃/H₂SO₄).
Major Products
Oxidation yields carboxylic acids.
Reduction yields amine derivatives.
Substitution yields halogenated or nitrated compounds.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, often involving binding to active sites of enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme functions or blocking receptor signaling, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
4-cyano-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide: : Lacks methyl substituents on the phenyl ring.
4-cyano-N-(1-(1-(2,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide: : Has methyl groups at different positions.
4-cyano-N-(1-(1-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide: : Contains methoxy groups instead of methyl groups.
Uniqueness
The presence of the 3,5-dimethylphenyl group distinguishes it by providing unique steric and electronic properties, potentially enhancing its binding affinity and specificity to biological targets compared to its analogs. The combination of cyano, triazole, and piperidine functionalities also contributes to its distinct chemical reactivity and biological activity profile.
And there we have it! What do you think?
Properties
IUPAC Name |
4-cyano-N-[1-[1-(3,5-dimethylphenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O2/c1-16-11-17(2)13-21(12-16)30-15-22(27-28-30)24(32)29-9-7-20(8-10-29)26-23(31)19-5-3-18(14-25)4-6-19/h3-6,11-13,15,20H,7-10H2,1-2H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPIFXUDEAFZTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC=C(C=C4)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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